molecular formula C19H17FN2O4S B4138117 N-(4-fluorophenyl)-2-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide

N-(4-fluorophenyl)-2-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide

Cat. No.: B4138117
M. Wt: 388.4 g/mol
InChI Key: AFEBEZGLZIQIHP-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a pyrrolidinylthioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve:

    Formation of the Pyrrolidinyl Intermediate: This step involves the reaction of 2-methoxyphenylacetic acid with a suitable amine to form the pyrrolidinyl intermediate.

    Thioester Formation: The intermediate is then reacted with a thiol compound to introduce the thioester functionality.

    Final Coupling: The final step involves coupling the thioester intermediate with 4-fluoroaniline under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nucleophiles, and bases are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity through binding to the active site.

    Receptors: Modulation of receptor function by acting as an agonist or antagonist.

    Pathways: Influence on cellular signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-{[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide
  • N-(4-bromophenyl)-2-{[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide
  • N-(4-methylphenyl)-2-{[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide

Uniqueness

N-(4-fluorophenyl)-2-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S/c1-26-15-5-3-2-4-14(15)22-18(24)10-16(19(22)25)27-11-17(23)21-13-8-6-12(20)7-9-13/h2-9,16H,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEBEZGLZIQIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)CC(C2=O)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-fluorophenyl)-2-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide
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N-(4-fluorophenyl)-2-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide
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N-(4-fluorophenyl)-2-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide
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N-(4-fluorophenyl)-2-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide
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N-(4-fluorophenyl)-2-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide
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N-(4-fluorophenyl)-2-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide

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